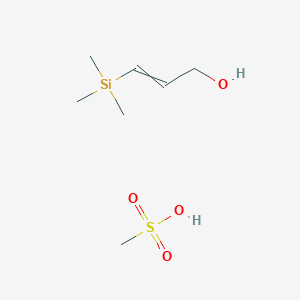
Methanesulfonic acid;3-trimethylsilylprop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid;3-trimethylsilylprop-2-en-1-ol is a compound that combines the properties of methanesulfonic acid and 3-trimethylsilylprop-2-en-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents . 3-trimethylsilylprop-2-en-1-ol is an organosilicon compound with the molecular formula C7H18O4SSi, often used in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;3-trimethylsilylprop-2-en-1-ol typically involves the reaction of methanesulfonic acid with 3-trimethylsilylprop-2-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide using oxygen or chlorine, followed by extraction and purification . The production of 3-trimethylsilylprop-2-en-1-ol involves the reaction of propargyl alcohol with trimethylsilyl chloride in the presence of a base .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid;3-trimethylsilylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonate esters, and substituted organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid;3-trimethylsilylprop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of methanesulfonic acid;3-trimethylsilylprop-2-en-1-ol involves the interaction of the sulfonic acid group with various molecular targets. The compound can act as a strong acid, donating protons to initiate chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of carbon-silicon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: A strong acid used in various industrial applications.
Trimethylsilylprop-2-en-1-ol: An organosilicon compound used in organic synthesis.
Uniqueness
Methanesulfonic acid;3-trimethylsilylprop-2-en-1-ol is unique in that it combines the strong acidity of methanesulfonic acid with the reactivity of 3-trimethylsilylprop-2-en-1-ol. This combination allows for unique reactivity patterns and applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
108634-43-1 |
|---|---|
Molekularformel |
C7H18O4SSi |
Molekulargewicht |
226.37 g/mol |
IUPAC-Name |
methanesulfonic acid;3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H14OSi.CH4O3S/c1-8(2,3)6-4-5-7;1-5(2,3)4/h4,6-7H,5H2,1-3H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
NVFPBJDDXYISAW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C=CCO.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


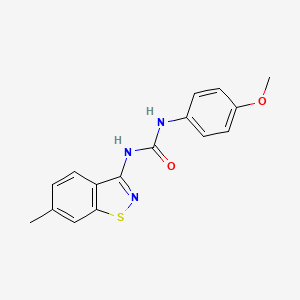

![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)
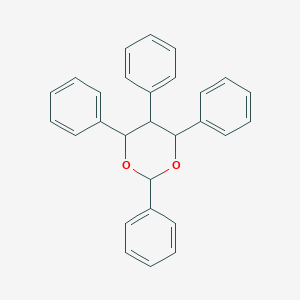
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
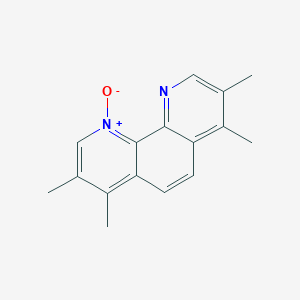
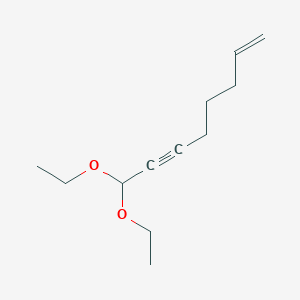

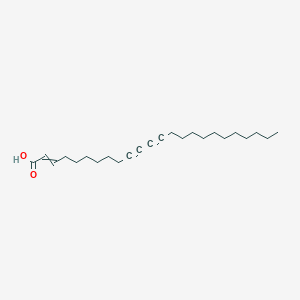
![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)
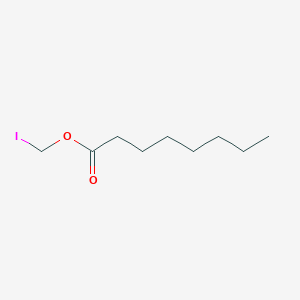
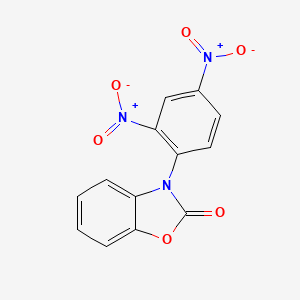
![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)
